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Cat. No.: B564833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Piroxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating various

inflammatory conditions.[1] The control of impurities in active pharmaceutical ingredients (APIs)

and finished drug products is a critical aspect of drug development and manufacturing to

ensure safety and efficacy.[2][3][4] Regulatory bodies like the International Council for

Harmonisation (ICH) have established stringent guidelines for the identification, qualification,

and control of impurities.[2][3][4][5]

Desmethyl piroxicam (also known as Piroxicam Impurity B) is a known impurity of piroxicam.

[6][7][8] Its presence in the drug substance or product can arise from the manufacturing

process or degradation. Therefore, robust analytical methods are essential for its detection,

quantification, and control to ensure that it does not exceed the limits stipulated by regulatory

authorities. These application notes provide a comprehensive overview and detailed protocols

for the analysis of desmethyl piroxicam in the context of drug impurity profiling.

Desmethyl Piroxicam: An Overview
Chemical Name: 4-Hydroxy-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-

Dioxide[7]

CAS Number: 65897-46-3[6]
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Molecular Formula: C₁₄H₁₁N₃O₄S[6]

Molecular Weight: 317.32 g/mol [6]

Significance: Desmethyl piroxicam is a process-related impurity and a potential

degradation product of piroxicam. Its structural similarity to the parent drug necessitates

careful monitoring. While specific toxicological data is not widely published in the provided

search results, it is treated as a significant impurity that requires control within established

limits.

Regulatory Framework for Impurity Profiling
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in

new drug substances and new drug products, respectively.[4][5] These guidelines establish

thresholds for reporting, identification, and qualification of impurities based on the maximum

daily dose of the drug.

Key ICH Thresholds:

Threshold Type Maximum Daily Dose ≤ 2 g/day

Reporting Threshold ≥ 0.05%

Identification Threshold
≥ 0.10% or 1.0 mg per day intake (whichever is

lower)

Qualification Threshold
≥ 0.15% or 1.0 mg per day intake (whichever is

lower)

Note: These are general thresholds and may vary based on the specific drug and regulatory

agency requirements.

Analytical Methodologies for Desmethyl Piroxicam
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for

the separation and quantification of piroxicam and its impurities due to its high resolution,

sensitivity, and specificity.[1][9]
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High-Performance Liquid Chromatography (HPLC)
Protocol
This protocol is a representative method for the analysis of desmethyl piroxicam in a

piroxicam drug substance.

Objective: To separate and quantify desmethyl piroxicam in a piroxicam sample using a

stability-indicating HPLC method.

Materials and Reagents:

Piroxicam Reference Standard (RS)

Desmethyl Piroxicam Reference Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Phosphoric acid (AR grade)

Water (HPLC grade)

Chromatographic Conditions:
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Parameter Condition

Column
C18 (e.g., Capell-MG II C18, 4.6 mm × 250 mm,

5 µm)[9]

Mobile Phase

A: 0.05 mol·L⁻¹ potassium dihydrogen

phosphate (pH 3.0 with phosphoric acid)[9]B:

Acetonitrile[9]

Gradient Elution Time (min)

0

20

25

30

35

Flow Rate 1.0 mL/min[9]

Detection Wavelength 285 nm[9]

Column Temperature 30 °C

Injection Volume 10 µL

Sample Preparation:

Standard Solution: Accurately weigh and dissolve an appropriate amount of Desmethyl
Piroxicam RS in methanol to obtain a known concentration (e.g., 10 µg/mL).

Piroxicam Sample Solution: Accurately weigh about 25 mg of the piroxicam sample into a 25

mL volumetric flask. Dissolve and dilute to volume with methanol.

Spiked Sample Solution (for method validation): Prepare a solution of the piroxicam sample

as in step 2 and spike it with a known amount of Desmethyl Piroxicam RS.

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.ingentaconnect.com/content/jpa/cjpa/2016/00000036/00000010/art00018
https://www.ingentaconnect.com/content/jpa/cjpa/2016/00000036/00000010/art00018
https://www.ingentaconnect.com/content/jpa/cjpa/2016/00000036/00000010/art00018
https://www.ingentaconnect.com/content/jpa/cjpa/2016/00000036/00000010/art00018
https://www.ingentaconnect.com/content/jpa/cjpa/2016/00000036/00000010/art00018
https://www.benchchem.com/product/b564833?utm_src=pdf-body
https://www.benchchem.com/product/b564833?utm_src=pdf-body
https://www.benchchem.com/product/b564833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject the blank (methanol), followed by the standard solution, piroxicam sample solution,

and spiked sample solution.

Record the chromatograms and integrate the peak areas.

Calculations:

The amount of desmethyl piroxicam in the piroxicam sample can be calculated using the

following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation Parameters:

As per ICH guidelines, the analytical method should be validated for:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components. This can be demonstrated by the resolution between the desmethyl piroxicam
peak and other potential impurities and the main piroxicam peak.

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte. A typical range for linearity is from the reporting threshold to 120% of the

specification limit.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte

that can be detected and quantified, respectively, with acceptable precision and accuracy.

Accuracy: The closeness of the test results to the true value, typically assessed by recovery

studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day) and intermediate precision (inter-day).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations

in method parameters.
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Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of piroxicam

and its impurities, including desmethyl piroxicam (Impurity B).

Parameter Piroxicam
Desmethyl
Piroxicam
(Impurity B)

Piroxicam
Related
Compound A

Reference

Limit of Detection

(LOD)
4.2 µg/mL 0.37 µg/mL 0.4 µg/mL [10]

Limit of

Quantification

(LOQ)

12.9 µg/mL 1.1 µg/mL 1.3 µg/mL [10]

Linearity Range up to 120 µg/mL up to 12 µg/mL up to 12 µg/mL [10]

Typical Impurity

Levels
Not Applicable

Average of

0.35% in some

domestic tablets

Not specified [9]

Visualizations
Logical Relationship between Piroxicam and Desmethyl
Piroxicam
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Piroxicam
(C15H13N3O4S)

Desmethyl Piroxicam
(C14H11N3O4S)

Potential Formation

Manufacturing Process
(e.g., incomplete methylation)

Degradation
(e.g., hydrolysis, photolysis)

Click to download full resolution via product page

Caption: Piroxicam and its desmethyl impurity relationship.

Experimental Workflow for Impurity Profiling
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Sample Preparation

HPLC Analysis

Data Processing & Reporting
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Caption: HPLC workflow for piroxicam impurity analysis.
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Conclusion
The control of desmethyl piroxicam is a critical component of ensuring the quality and safety

of piroxicam drug products. The implementation of a validated, stability-indicating HPLC

method is essential for accurate and reliable quantification. These application notes and

protocols provide a framework for researchers and scientists in the pharmaceutical industry to

develop and implement robust analytical strategies for impurity profiling in compliance with

global regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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